methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
- Its systematic name is quite lengthy, but it can be referred to as a thiazole-based ester.
- Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the five-membered ring.
- This compound exhibits interesting pharmacological properties and has applications in various fields.
Methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate: is a complex organic compound with a thiazole core.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate, with CAS number 1435996-68-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazole core, which is known for its diverse biological activities. The presence of the tetrazole and phenyl groups enhances its pharmacological potential. The structural formula can be summarized as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial effects. In a study assessing the minimum inhibitory concentration (MIC) of various thiazole compounds, the compound demonstrated notable activity against several bacterial strains, comparable to established antibiotics like ciprofloxacin .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Methyl Thiazole | 32 | Moderate |
Ciprofloxacin | 16 | High |
Ketoconazole | 64 | Moderate |
Anticancer Activity
The compound's anticancer potential has been explored through in vitro assays. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating significant efficacy:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15 | Inhibition |
HCT116 | 10 | Inhibition |
In these studies, the mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound was tested in models of inflammation, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest that it may modulate inflammatory pathways effectively.
The biological activity of this compound likely involves multiple pathways:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : Binding to cellular receptors that mediate inflammatory responses.
- Reactive Oxygen Species (ROS) Modulation : Influencing oxidative stress levels within cells.
Case Studies
A recent case study highlighted the use of this compound in a preclinical model for treating inflammatory bowel disease (IBD). The results showed significant improvement in clinical scores and histopathological assessments compared to control groups .
Properties
Molecular Formula |
C20H24N6O3S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H24N6O3S/c1-11(2)10-15-16(19(28)29-5)21-20(30-15)22-18(27)14-8-6-13(7-9-14)17-23-25-26(24-17)12(3)4/h6-9,11-12H,10H2,1-5H3,(H,21,22,27) |
InChI Key |
WQEPOLVSCSTFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C)C(=O)OC |
Origin of Product |
United States |
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